Octahydro-1H-inden-1-one
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Overview
Description
Octahydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . It is also known by other names such as 1-Indanone, hexahydro- and 1-Hydrindanone . This compound is characterized by its bicyclic structure, which consists of a cyclohexane ring fused to a cyclopentanone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydro-1H-inden-1-one can be synthesized through various methods. One common synthetic route involves the hydrogenation of 1H-indene-1-one under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon . The reaction conditions typically include a hydrogen pressure of around 50-100 atm and a temperature range of 100-150°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of indanone derivatives. The process is optimized for large-scale production by using continuous flow reactors and high-efficiency catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed:
Oxidation: Indanone derivatives.
Reduction: Octahydro-1H-inden-1-ol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Octahydro-1H-inden-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Indanone, hexahydro-
- 1-Hydrindanone
- Bicyclo[4.3.0]nonan-7-one
Comparison: Octahydro-1H-inden-1-one is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to similar compounds . For example, its reactivity and stability may differ from those of its structural isomers, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
2826-65-5 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
InChI Key |
ATKSQUYIHKMKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2=O |
Origin of Product |
United States |
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